L-368,899 hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

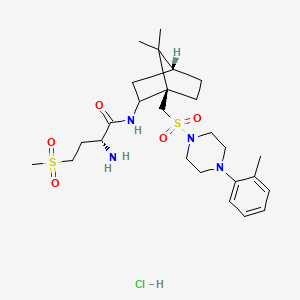

IUPAC Name |

(2R)-2-amino-N-[(1R,4R)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N4O5S2.ClH/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33;/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31);1H/t20-,21-,23?,26+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUFQWFJHXXXEQ-HWGPDNRDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C[C@]34CC[C@@H](C3(C)C)CC4NC(=O)[C@@H](CCS(=O)(=O)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43ClN4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

L-368,899 Hydrochloride: A Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1] Originally developed in the 1990s for its potential to manage preterm labor, its utility for that purpose was limited.[2][3] However, it has since become an invaluable pharmacological tool in animal research for investigating the diverse physiological and behavioral roles of the oxytocin system.[1][2] Its ability to cross the blood-brain barrier and selectively block neural OTRs after peripheral administration makes it particularly useful for studying the central effects of oxytocin, such as its role in social bonding and behavior.[4][5]

This technical guide provides an in-depth overview of the core mechanism of action of L-368,899, presenting key quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Core Mechanism of Action: Competitive Antagonism

The primary mechanism of action for L-368,899 is competitive antagonism at the oxytocin receptor.[1] As a non-peptide small molecule, it binds with high affinity to the OTR, a Class A G-protein coupled receptor (GPCR).[1][6] This binding action physically obstructs the endogenous ligand, oxytocin, from docking with the receptor. By preventing oxytocin binding, L-368,899 effectively blocks the conformational changes in the receptor necessary for signal transduction, thereby inhibiting the initiation of downstream intracellular signaling cascades.[6]

Impact on Intracellular Signaling

The oxytocin receptor is primarily coupled to the Gq/11 family of G-proteins.[7] Upon activation by oxytocin, the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in intracellular Ca2+ is critical for many of oxytocin's physiological effects, including smooth muscle contraction, such as uterine contractions during labor.[7]

L-368,899, by competitively blocking the OTR, prevents this entire Gq/11-mediated signaling cascade, leading to the inhibition of physiological responses like oxytocin-induced uterine contractions.[1]

Quantitative Data: Binding Affinity and Selectivity

The efficacy of L-368,899 is defined by its high binding affinity for the oxytocin receptor and its selectivity over related vasopressin receptors. The following tables summarize key quantitative data from various in vitro studies.

Table 1: Inhibitory Concentration (IC50) Values

IC50 represents the concentration of the antagonist required to inhibit 50% of the specific binding of a radioligand.

| Receptor Target | Species/Tissue | IC50 (nM) | Reference(s) |

| Oxytocin Receptor | Rat Uterus | 8.9 | [8] |

| Oxytocin Receptor | Human Uterus | 26 | [8][9] |

| Vasopressin V1a Receptor | Human Liver | 370 | |

| Vasopressin V1a Receptor | Rat Liver | 890 | [8] |

| Vasopressin V2 Receptor | Human Kidney | 570 | |

| Vasopressin V2 Receptor | Rat Kidney | 2400 | [8] |

Table 2: Binding Affinity (Ki) Values

Ki (Inhibition constant) indicates the binding affinity of the antagonist to the receptor.

| Receptor Target | Species/Tissue | Ki (nM) | Reference(s) |

| Oxytocin Receptor (OXTR) | Coyote Brain | 12.38 | [2] |

| Vasopressin V1a Receptor (AVPR1a) | Coyote Brain | 511.6 | [2] |

These data demonstrate that L-368,899 is approximately 40-60 times more selective for the oxytocin receptor than for vasopressin V1a and V2 receptors.[2]

Experimental Protocols

The mechanism and potency of L-368,899 have been characterized through various key experiments. Detailed methodologies for two such protocols are provided below.

Protocol: In Vitro Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of L-368,899 for the oxytocin receptor.

Objective: To quantify the affinity of L-368,899 for the OTR by measuring its ability to displace a known high-affinity radioligand.

Materials:

-

Tissue homogenates or cell membranes expressing the target receptor (e.g., human substantia nigra for OTR).[10]

-

Radioligand (e.g., ¹²⁵I-ornithine vasotocin analog, ¹²⁵I-OVTA).[10][11]

-

This compound dissolved in an appropriate solvent.

-

Assay buffer (e.g., Tris-HCl with MgCl₂, BSA, and protease inhibitors).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Methodology:

-

Preparation: Prepare serial dilutions of L-368,899 (the "competitor") across a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).[11]

-

Incubation: In assay tubes, combine the receptor-expressing membranes, a constant concentration of the ¹²⁵I-OVTA radioligand, and varying concentrations of L-368,899. Include control tubes for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of unlabeled oxytocin).

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 22°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.

-

Separation: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound ligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma or scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding counts from all other measurements.

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of L-368,899.

-

Use non-linear regression analysis (e.g., a one-site fit model) to calculate the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: In Vivo Uterine Contraction Assay

This functional assay measures the ability of L-368,899 to antagonize oxytocin-induced uterine contractions in an anesthetized animal model.[1][9]

Objective: To determine the in vivo potency (e.g., AD50) and duration of action of L-368,899.[9]

Materials:

-

Adult female Sprague-Dawley rats.[9]

-

Anesthetic (e.g., urethane).

-

This compound for administration (intravenous or intraduodenal).

-

Oxytocin solution for infusion.

-

Intrauterine pressure monitoring equipment (water-filled balloon-tipped cannula, pressure transducer, data acquisition system).[1]

-

Surgical tools.

Methodology:

-

Animal Preparation: Anesthetize a rat and perform a laparotomy to expose the uterine horns.

-

Cannulation: Gently insert a water-filled balloon-tipped cannula into one uterine horn to monitor intrauterine pressure.[1]

-

Baseline Measurement: Record baseline uterine activity for a stabilization period.

-

Antagonist Administration: Administer a single dose of L-368,899 via the desired route (e.g., intravenous bolus at 0.1, 0.3, or 1 mg/kg).[9]

-

Oxytocin Challenge: After a set time (e.g., 15 minutes) following antagonist administration, administer a bolus or infusion of oxytocin to induce uterine contractions.[1]

-

Data Acquisition: Continuously record the frequency and amplitude of uterine contractions.

-

Data Analysis:

-

Quantify the contractile response by calculating the integrated area under the curve for a defined period.

-

Compare the oxytocin-induced response in the presence and absence of L-368,899.

-

Repeat the experiment with different doses of the antagonist to generate a dose-response curve.

-

Calculate the AD50, defined as the dose of L-368,899 required to reduce the response to oxytocin by 50%.[9]

-

Conclusion

This compound is a well-characterized, selective antagonist of the oxytocin receptor. Its core mechanism of action is the competitive blockade of the OTR, which prevents Gq/11-mediated intracellular signaling and subsequent physiological responses.[1] With its high affinity for the OTR, significant selectivity over vasopressin receptors, oral bioavailability, and ability to penetrate the central nervous system, L-368,899 remains a critical and powerful tool for researchers investigating the extensive roles of the oxytocin system in both peripheral physiology and complex social behaviors.[2][8]

References

- 1. benchchem.com [benchchem.com]

- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-368,899 - Wikipedia [en.wikipedia.org]

- 5. biorxiv.org [biorxiv.org]

- 6. scbt.com [scbt.com]

- 7. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Biology - College of Arts & Sciences | USU [artsci.usu.edu]

- 11. researchgate.net [researchgate.net]

L-368,899 Hydrochloride: A Technical Guide to its Function as an Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Originally investigated for the prevention of preterm labor, it has since become an invaluable pharmacological tool for elucidating the diverse physiological and behavioral roles of the oxytocin system.[2][3][4] Its ability to cross the blood-brain barrier allows for the investigation of both central and peripheral oxytocin-mediated processes.[3][5][6] This technical guide provides an in-depth overview of L-368,899, including its binding characteristics, impact on intracellular signaling, and in vivo effects. Detailed experimental protocols for key assays are described, and quantitative data are presented for comparative analysis.

Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor

The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor.[2] It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[2][7] This blockade of OTR activation effectively inhibits the physiological responses normally triggered by oxytocin.[7]

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins.[2][8] Upon activation by oxytocin, the OTR initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[9][11] This signaling pathway is crucial for a variety of physiological processes, including uterine contractions and social bonding.[8][9][10] L-368,899 competitively blocks the initial binding of oxytocin, thus inhibiting this entire downstream cascade.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. L-368,899 - Wikipedia [en.wikipedia.org]

- 7. scbt.com [scbt.com]

- 8. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

L-368,899 Hydrochloride: A Technical Guide to its Selectivity and Affinity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OTR).[1][2] Originally investigated for its potential in preventing preterm labor, it has become a widely used pharmacological tool in neuroscience research to investigate the central effects of oxytocin.[3] This technical guide provides a comprehensive overview of the selectivity and affinity profile of L-368,899, including detailed experimental methodologies and a summary of its binding characteristics.

Affinity and Selectivity Profile

This compound demonstrates high affinity for the oxytocin receptor with significant selectivity over the structurally related vasopressin receptors (V1a and V2). The following tables summarize the quantitative data on its binding affinity (Ki) and inhibitory concentration (IC50) from various studies.

Table 1: Oxytocin Receptor (OTR) Affinity and Potency

| Species/Tissue | Assay Type | Parameter | Value (nM) | Reference |

| Human Uterus | Radioligand Binding | IC50 | 26 | [2][4] |

| Rat Uterus | Radioligand Binding | IC50 | 8.9 | [1][2][4] |

| Coyote Brain | Radioligand Binding | Ki | 12 | [5][6] |

| Isolated Rat Uterus | Functional Assay (pA2) | pA2 | 8.9 | [7] |

| In vivo Rat Uterus | Functional Assay (ED50) | ED50 | 0.35 mg/kg | [7] |

Table 2: Selectivity Profile against Vasopressin Receptors

| Receptor Subtype | Species/Tissue | Parameter | Value (nM) | Selectivity (fold vs. OTR) | Reference |

| Vasopressin V1a | Rat Liver | IC50 | 370 | > 40 | [1] |

| Vasopressin V2 | Rat Kidney | IC50 | 570 | > 60 | [1] |

| Vasopressin V1a | Human Liver | IC50 | 510 | ~20 | [2] |

| Vasopressin V1a | Coyote Brain | Ki | 511.6 | ~40 | [5] |

Experimental Methodologies

Radioligand Binding Assays

These assays are fundamental in determining the affinity of L-368,899 for its target receptors.

Objective: To determine the binding affinity (Ki or IC50) of L-368,899 for the oxytocin receptor and vasopressin receptors through competitive displacement of a radiolabeled ligand.

General Protocol Outline:

-

Membrane Preparation:

-

Tissues (e.g., uterine smooth muscle, brain tissue) or cells expressing the receptor of interest are homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Competitive Binding Incubation:

-

A constant concentration of a specific radioligand (e.g., [³H]-oxytocin or a selective radiolabeled antagonist like ¹²⁵I-ornithine vasotocin analog for OTR) is incubated with the membrane preparation.

-

Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

-

Separation and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental workflow for radioligand binding assay.

In Vivo Uterine Contraction Assay (Rat Model)

This functional assay assesses the ability of L-368,899 to antagonize oxytocin-induced uterine contractions in a living animal.

Objective: To determine the in vivo potency (ED50) of L-368,899 in inhibiting oxytocin-induced uterine contractions.

General Protocol Outline:

-

Animal Preparation:

-

Female rats are anesthetized.

-

A catheter is inserted into a jugular vein for intravenous administration of compounds.

-

A pressure-sensitive balloon catheter is inserted into the uterine horn to monitor intrauterine pressure changes.

-

-

Induction of Uterine Contractions:

-

A stable baseline of uterine activity is established.

-

Oxytocin is infused intravenously to induce regular and sustained uterine contractions.

-

-

Antagonist Administration:

-

Once a consistent response to oxytocin is achieved, this compound is administered intravenously at various doses.

-

-

Measurement and Analysis:

-

The inhibitory effect of L-368,899 on the frequency and amplitude of uterine contractions is recorded.

-

The dose of L-368,899 that produces a 50% reduction in the oxytocin-induced uterine response (ED50) is calculated.

-

Workflow for in vivo uterine contraction assay.

Signaling Pathways

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. L-368,899 acts by competitively blocking the binding of oxytocin to this receptor, thereby inhibiting the initiation of this signaling cascade.

Oxytocin receptor signaling pathway and the antagonistic action of L-368,899.

Conclusion

This compound is a well-characterized, selective oxytocin receptor antagonist with high affinity. Its more than 40-fold selectivity over vasopressin receptors makes it a valuable tool for dissecting the physiological and behavioral roles of the oxytocin system. The experimental protocols outlined in this guide provide a foundation for the continued investigation and application of this important research compound.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

L-368,899 Hydrochloride: A Technical Guide to Brain Penetrance and Central Nervous System Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent and selective, non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Originally investigated for its potential to manage preterm labor, its ability to cross the blood-brain barrier has made it an invaluable tool in neuroscience research for investigating the central effects of oxytocin.[1][2] This technical guide provides a comprehensive overview of the brain penetrance and central nervous system (CNS) effects of L-368,899, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action

L-368,899 acts as a competitive antagonist at the oxytocin receptor. By binding to the OTR, it prevents the endogenous ligand, oxytocin, from activating the receptor and initiating downstream signaling cascades. The OTR is a G-protein coupled receptor (GPCR) primarily coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for the various physiological and behavioral effects of oxytocin.

Figure 1: Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.

Quantitative Data

Receptor Binding Affinity

L-368,899 exhibits high affinity for the oxytocin receptor with significant selectivity over the structurally related vasopressin (V1a) receptor.

| Species | Receptor | Preparation | Ki (nM) | IC50 (nM) | Reference |

| Coyote | Oxytocin (OTR) | Brain Tissue | 12.38 | - | [1] |

| Coyote | Vasopressin (AVPR1a) | Brain Tissue | 511.6 | - | [1] |

| Rat | Oxytocin (OTR) | Uterus | - | 8.9 | [3] |

| Human | Oxytocin (OTR) | Uterus | - | 26 | [3] |

| Human | Vasopressin (V1a) | - | - | 370 | [3] |

| Human | Vasopressin (V2) | - | - | 570 | [3] |

Pharmacokinetics

Pharmacokinetic studies have been conducted in several species, demonstrating good oral bioavailability and a moderate half-life.

| Species | Dose | Route | T1/2 (hr) | Plasma Clearance (mL/min/kg) | Vdss (L/kg) | Oral Bioavailability (%) | Reference |

| Rat (female) | 10 mg/kg | IV | ~2 | 18 | 2.0-2.6 | - | [4] |

| Rat (male/female) | 1, 2.5 mg/kg | IV | ~2 | 23-36 | 2.0-2.6 | - | [4] |

| Rat (female) | 5 mg/kg | PO | - | - | - | 14 | [5] |

| Rat (male) | 5 mg/kg | PO | - | - | - | 18 | [5] |

| Rat (male) | 25 mg/kg | PO | - | - | - | 41 | [4] |

| Dog (female) | 1, 2.5, 10 mg/kg | IV | ~2 | 23-36 | 3.4-4.9 | - | [4] |

| Dog (female) | 5 mg/kg | PO | - | - | - | 17 | [4] |

| Dog (female) | 33 mg/kg | PO | - | - | - | 41 | [4] |

Brain Penetrance

L-368,899 effectively crosses the blood-brain barrier and accumulates in specific brain regions.

| Species | Dose | Route | Sample Type | Peak Concentration | Time to Peak | Brain Regions of Accumulation | Reference |

| Rhesus Monkey | 1 mg/kg | IV | CSF | ~1.5% of 15-min plasma level | 110 min | Hypothalamus, septum, orbitofrontal cortex, amygdala, hippocampus | [6][7] |

| Coyote | 3 mg/kg | IM | CSF | Not specified | 15-30 min | - | [1][8] |

Experimental Protocols

Competitive Binding Autoradiography

This protocol is used to determine the binding affinity and selectivity of L-368,899 for its target receptors.

Objective: To quantify the Ki of L-368,899 for the oxytocin and vasopressin V1a receptors in brain tissue.

Materials:

-

Frozen brain tissue sections (20 µm) from the species of interest.

-

Radioligand specific for the receptor of interest (e.g., 125I-ornithine vasotocin analog for OTR).

-

This compound solutions of varying concentrations.

-

Incubation and wash buffers.

-

Phosphor imaging screens and scanner.

Methodology:

-

Tissue Preparation: Brain tissue is sectioned using a cryostat and mounted on microscope slides.

-

Pre-incubation: Slides are pre-incubated in buffer to wash the tissue.

-

Incubation: Slides are incubated with a constant concentration of the radioligand and varying concentrations of L-368,899.

-

Washing: Unbound radioligand and antagonist are removed by washing the slides in buffer.

-

Drying and Exposure: The slides are dried and apposed to a phosphor imaging screen.

-

Imaging and Analysis: The screen is scanned, and the density of the radioactive signal is quantified. A competition curve is generated by plotting the specific binding of the radioligand as a function of the L-368,899 concentration. The IC50 is determined from this curve and used to calculate the Ki value.[1]

References

- 1. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-368,899 - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

L-368,899 Hydrochloride: A Comprehensive Technical Guide to Oral Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent and selective, orally bioavailable, non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Initially investigated for its potential in managing preterm labor, it has since become a valuable pharmacological tool for elucidating the diverse physiological roles of the oxytocin system.[2][3] This technical guide provides an in-depth overview of the oral bioavailability and pharmacokinetic profile of this compound, presenting key data in a structured format, detailing experimental methodologies, and illustrating relevant biological pathways and experimental workflows.

Mechanism of Action

L-368,899 acts as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR).[2][4] By binding to the OTR with high affinity, it prevents the endogenous ligand, oxytocin, from activating the receptor and initiating downstream intracellular signaling.[2] The primary signaling cascade inhibited by L-368,899 is the Gq/11 pathway.[2]

Signaling Pathway of Oxytocin Receptor and Inhibition by L-368,899

Caption: Oxytocin receptor signaling pathway and its inhibition by L-368,899.

Quantitative Pharmacokinetic Data

The oral bioavailability and pharmacokinetic parameters of L-368,899 have been characterized in preclinical species, primarily rats and dogs. The data reveals dose-dependent and, in some cases, sex-dependent variations.

Table 1: Oral Bioavailability of L-368,899

| Species | Sex | Oral Dose (mg/kg) | Oral Bioavailability (%) | Reference |

| Rat | Female | 5 | 14 | [1][3] |

| Rat | Male | 5 | 18 | [1][3] |

| Rat | Male | 25 | 41 | [1][3] |

| Dog | Female | 5 | 17 | [3] |

| Dog | Female | 33 | 41 | [3] |

Note: Due to nonlinear kinetics, bioavailability could not be calculated for higher oral doses in some studies.[3]

Table 2: Intravenous Pharmacokinetic Parameters of L-368,899

| Species | Parameter | Value | Reference |

| Rat | Half-life (t½) | ~2 hours | [1][3] |

| Rat | Plasma Clearance (CLp) | 23 - 36 ml/min/kg | [1][3] |

| Rat | Volume of Distribution (Vdss) | 2.0 - 2.6 L/kg | [1][3] |

| Dog | Half-life (t½) | ~2 hours | [1][3] |

| Dog | Plasma Clearance (CLp) | 23 - 36 ml/min/kg | [1][3] |

| Dog | Volume of Distribution (Vdss) | 3.4 - 4.9 L/kg | [1][3] |

Note: A decrease in plasma clearance to 18 ml/min/kg was observed in female rats at a 10 mg/kg IV dose.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the replication of pharmacokinetic studies. The following sections outline generalized methodologies based on published literature.

In Vivo Pharmacokinetic Study

This protocol describes a typical workflow for determining the pharmacokinetic profile of L-368,899 in a preclinical model.

Caption: Generalized experimental workflow for a preclinical pharmacokinetic study.

3.1.1. Animal Models: Studies have predominantly used Sprague-Dawley rats (both male and female) and female Beagle dogs.[3] Animals are typically cannulated (e.g., jugular vein) to allow for serial blood sampling.

3.1.2. Drug Formulation and Administration:

-

Intravenous (IV) Administration: this compound is dissolved in a suitable vehicle, such as sterile saline, for intravenous injection.

-

Oral (PO) Administration: For oral dosing, the compound is typically suspended or dissolved in a vehicle like water or a methylcellulose solution and administered via gavage.

3.1.3. Blood Sample Collection: Following drug administration, blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. Plasma samples are then stored at -20°C or lower until analysis.

Bioanalytical Method for Plasma Sample Analysis

A sensitive and selective analytical method is required to quantify L-368,899 in plasma. High-performance liquid chromatography (HPLC) with fluorescence detection or tandem mass spectrometry (LC-MS/MS) are suitable techniques.

3.2.1. Sample Preparation: Plasma samples typically undergo a protein precipitation or liquid-liquid extraction step to remove interfering substances. An internal standard is added prior to extraction to ensure accuracy and precision.

3.2.2. HPLC Method (Illustrative Example):

-

Chromatographic Column: A reverse-phase C8 or C18 column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Detection: For fluorescence detection, a pre-column derivatization step with an agent like 2,3-naphthalene dicarboxaldehyde may be used to enhance the fluorescence of the primary amino group of L-368,899. For mass spectrometry, detection would be performed using multiple reaction monitoring (MRM) mode.

3.2.3. Data Analysis: A calibration curve is generated using standards of known L-368,899 concentrations in blank plasma. The concentration of L-368,899 in the study samples is then determined by interpolation from this curve. Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Disposition and Metabolism

L-368,899 is extensively metabolized in both rats and dogs, with less than 10% of the administered dose being excreted as the unchanged parent drug.[3] The primary route of elimination is through the feces, which contains over 70% of a radioactive dose within 48 hours, mostly in the form of metabolites.[3] The observed gender and dose-dependent pharmacokinetics in rats have been attributed to differences in metabolizing capacity and the saturation of hepatic metabolism.[3] In vitro studies using liver microsomes have shown that the Vmax and KM values for L-368,899 metabolism are significantly lower in female rats compared to males.[3]

Conclusion

This compound demonstrates oral bioavailability in preclinical species, although this is influenced by dose and sex. The compound has a relatively short half-life and is subject to extensive hepatic metabolism. The detailed pharmacokinetic data and methodologies presented in this guide are intended to support further research and development efforts involving this potent and selective oxytocin receptor antagonist.

References

- 1. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. Determination of a non-peptide oxytocin receptor antagonist in human plasma by automated pre-column derivatization and high performance liquid chromatography with fluorescence detection | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

L-368,899 Hydrochloride: A Technical Guide for the Investigation of Social Behavior

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent, selective, and centrally-acting non-peptide antagonist of the oxytocin receptor (OTR). Its ability to cross the blood-brain barrier and its high oral bioavailability make it an invaluable pharmacological tool for elucidating the role of the endogenous oxytocin system in modulating social behaviors.[1][2] This technical guide provides an in-depth overview of L-368,899, including its mechanism of action, pharmacokinetic properties, and its application in preclinical social behavior research. Detailed experimental protocols and quantitative data are presented to facilitate its effective use in the laboratory.

Core Concepts: Mechanism of Action

L-368,899 functions as a competitive antagonist at the oxytocin receptor.[3] It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling. This blockade effectively inhibits oxytocin-mediated physiological and behavioral responses. The OTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins.

Signaling Pathway

Upon activation by oxytocin, the OTR initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses that underpin the behavioral effects of oxytocin. L-368,899 blocks the initial step of this pathway by preventing oxytocin from binding to its receptor.

Quantitative Data

Binding Affinity and Selectivity

L-368,899 exhibits high affinity for the oxytocin receptor and good selectivity over the structurally related vasopressin (V1a) receptors.

| Receptor | Species | Preparation | Affinity (Ki or IC50) | Reference |

| Oxytocin Receptor | Rat | Uterus | 8.9 nM (IC50) | |

| Oxytocin Receptor | Human | Uterus | 26 nM (IC50) | |

| Oxytocin Receptor | Coyote | Brain | 12.38 nM (Ki) | [4][5][6] |

| Vasopressin V1a Receptor | Rat | Liver | 890 nM (IC50) | |

| Vasopressin V1a Receptor | Human | Liver | 510 nM (IC50) | |

| Vasopressin V1a Receptor | Coyote | Brain | 511.6 nM (Ki) | [4][5][6] |

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Ki is the inhibition constant for a drug; a measure of the concentration required to produce half maximum inhibition.

Effective Doses in Social Behavior Paradigms

The effective dose of L-368,899 can vary depending on the species, route of administration, and the specific behavioral paradigm.

| Species | Behavioral Test | Dose | Route of Administration | Observed Effect | Reference |

| Mouse | Sex Preference Task | 3 mg/kg | Intraperitoneal (i.p.) | Impaired preference for a female conspecific. | |

| Mouse | Social Rank (Tube Test) | 10 mg/kg | Intraperitoneal (i.p.) | Caused fluctuation in the rank of second-ranked mice. | [7] |

| Rat | Social Interaction | 1 mg/kg | Intraperitoneal (i.p.) | Attenuated anxiolytic effects of oxytocin. | [8] |

| Rhesus Monkey | Maternal Interest & Sexual Behavior | 1-3 mg/kg | Intravenous (i.v.) | Reduced or eliminated interest in infant and sexual behavior. | [9] |

| Coyote | Pharmacokinetics | 3 mg/kg | Intramuscular (i.m.) | Peak CSF concentration between 15-30 minutes. | [4] |

Experimental Protocols

Three-Chamber Social Preference Test

This test assesses the preference of a subject animal for a social stimulus over a non-social object.

Apparatus: A three-chambered box with openings allowing free access to all chambers. The side chambers contain cylindrical wire cages.

Procedure:

-

Habituation (10 minutes): The subject mouse is placed in the central chamber and allowed to freely explore all three empty chambers.

-

Sociability Test (10 minutes): An unfamiliar "stranger" mouse is placed in one of the wire cages in a side chamber, and a novel object is placed in the other wire cage. The time the subject mouse spends in each chamber and interacting with each cage is recorded.

-

Social Novelty Test (10 minutes): The novel object is replaced with a second unfamiliar "stranger" mouse. The time the subject mouse spends interacting with the now-familiar mouse versus the novel mouse is recorded.

L-368,899 or vehicle is typically administered 30 minutes prior to the start of the habituation phase.

Resident-Intruder Test

This paradigm is used to assess aggressive and social exploratory behaviors.[3][10][11][12][13]

Apparatus: The home cage of the "resident" animal.

Procedure:

-

Housing: A male "resident" animal is housed with a female for at least one week to establish territory.

-

Pre-Test: The female is removed from the home cage 30-60 minutes before the test.

-

Test (10 minutes): An unfamiliar "intruder" male is introduced into the resident's home cage.

-

Behavioral Scoring: The latency to the first attack, the number of attacks, and the duration of social investigation are recorded.

L-368,899 or vehicle is administered to the resident animal prior to the introduction of the intruder.

References

- 1. karger.com [karger.com]

- 2. L-368,899 - Wikipedia [en.wikipedia.org]

- 3. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Oxytocin attenuates phencyclidine hyperactivity and increases social interaction and nucleus accumben dopamine release in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress | Semantic Scholar [semanticscholar.org]

- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 13. maze.conductscience.com [maze.conductscience.com]

The Role of L-368,899 Hydrochloride in Maternal Behavior Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maternal behavior, a complex and crucial set of actions for offspring survival and development, is intricately regulated by a variety of neurochemical systems. Among these, the oxytocinergic system plays a pivotal role. Oxytocin, a neuropeptide synthesized in the hypothalamus, is critically involved in the initiation and maintenance of maternal care. To elucidate the specific contributions of oxytocin to these behaviors, researchers rely on pharmacological tools that can selectively modulate the oxytocin receptor (OTR). L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the OTR. Its ability to cross the blood-brain barrier makes it an invaluable tool for investigating the central mechanisms of maternal behavior. This technical guide provides a comprehensive overview of the use of L-368,899 in maternal behavior studies, detailing its mechanism of action, summarizing available quantitative data, outlining experimental protocols, and visualizing key pathways and workflows.

Core Mechanism of Action

This compound functions as a competitive antagonist at the oxytocin receptor. It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades. This blockade of OTR activation effectively inhibits the physiological and behavioral responses normally mediated by oxytocin.

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR), primarily coupled to Gq/11 proteins. The binding of oxytocin to its receptor initiates a signaling cascade that is fundamental to its physiological effects, including those on maternal behavior.

L-368,899 Hydrochloride: A Technical Overview of its Antagonistic Effect on Uterine Contractions

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Initially investigated for its potential in the management of preterm labor, it has since become a valuable pharmacological tool for elucidating the diverse physiological roles of the oxytocin system.[1][2] This technical guide provides an in-depth overview of L-368,899, detailing its mechanism of action, its effects on uterine contractions, and the experimental protocols used to characterize its activity.

Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor

The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor.[1] It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating the downstream intracellular signaling cascades that lead to myometrial contraction.[1][3]

The Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) primarily linked to the Gq/11 family of G-proteins.[3][4] Upon oxytocin binding, the activated Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4]

IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][4] DAG activates protein kinase C (PKC), which contributes to the contractile response through various mechanisms. The elevated intracellular Ca2+ binds to calmodulin, and this complex activates myosin light chain kinase (MLCK).[3][4] MLCK then phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and resulting in smooth muscle contraction.[3] L-368,899, by blocking the initial binding of oxytocin to its receptor, effectively inhibits this entire cascade.

Figure 1: Oxytocin signaling cascade and L-368,899 inhibition.

Quantitative Data

The efficacy and selectivity of L-368,899 have been quantified through various in vitro and in vivo studies. The following tables summarize key data on its receptor binding affinity and pharmacokinetic parameters.

Table 1: Receptor Binding Affinity of L-368,899

| Receptor | Species/Tissue | IC50 (nM) | Reference |

| Oxytocin Receptor | Rat Uterus | 8.9 | [5] |

| Oxytocin Receptor | Human Uterus | 26 | [5] |

| Vasopressin V1a Receptor | Human Liver | 510 | [5] |

| Vasopressin V1a Receptor | Rat Liver | 890 | [5] |

| Vasopressin V2 Receptor | Human Kidney | 960 | [5] |

| Vasopressin V2 Receptor | Rat Kidney | 2400 | [5] |

IC50: The half maximal inhibitory concentration.

Table 2: Pharmacokinetic Parameters of L-368,899 in Animal Models

| Parameter | Species | Dose | Value | Reference |

| Half-life (t1/2) | Rat & Dog | IV | ~2 hr | [5][6] |

| Plasma Clearance | Rat & Dog | IV (1, 2.5, 10 mg/kg) | 23 - 36 ml/min/kg | [5][6] |

| Volume of Distribution (Vdss) | Rat | IV | 2.0 - 2.6 L/kg | [5][6] |

| Dog | IV | 3.4 - 4.9 L/kg | [5][6] | |

| Oral Bioavailability | Female Rat | 5 mg/kg | 14% | [5][6] |

| Male Rat | 5 mg/kg | 18% | [5][6] | |

| Male Rat | 25 mg/kg | 41% | [6] | |

| Dog | 5 mg/kg | 17% | [6] | |

| Dog | 33 mg/kg | 41% | [6] |

IV: Intravenous

Effect on Uterine Contractions

L-368,899 has demonstrated potent inhibition of both spontaneous and oxytocin-induced uterine contractions in various preclinical and clinical settings.

-

In Vitro Studies: In isolated human myometrial tissue, L-368,899 effectively antagonizes oxytocin-induced contractions.[4] The inhibitory effect is dose-dependent.

-

In Vivo Animal Studies: In pregnant rhesus monkeys, L-368,899 was shown to be a potent inhibitor of spontaneous nocturnal uterine contractions.[2][4] Studies in rats have also demonstrated its ability to block oxytocin-stimulated uterine activity when administered intravenously.[2]

-

Human Studies: In postpartum women, L-368,899 blocked oxytocin-stimulated uterine activity with a potency similar to that observed in pregnant rhesus monkeys.[2][4] However, further clinical development for preterm labor was halted due to suboptimal oral bioavailability and pharmacokinetic properties in humans.[4]

Experimental Protocols

The following are generalized protocols for assessing the effect of L-368,899 on uterine contractions, based on methodologies described in the literature.

In Vitro Uterine Contraction Assay (Human Myometrium)

Objective: To evaluate the inhibitory effect of L-368,899 on oxytocin-induced contractions in isolated human myometrial strips.

Methodology:

-

Tissue Preparation: Myometrial biopsies are obtained from women undergoing elective cesarean sections. The tissue is dissected into longitudinal strips (e.g., 2 x 2 x 10 mm).

-

Mounting: Each myometrial strip is mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Equilibration: The strips are allowed to equilibrate under a resting tension until regular spontaneous contractions are observed.

-

Oxytocin Stimulation: A submaximal concentration of oxytocin is added to the organ bath to induce stable, rhythmic contractions, which serve as the baseline.

-

L-368,899 Administration: Increasing concentrations of L-368,899 are cumulatively added to the bath.

-

Data Acquisition: Isometric contractions (force) are recorded continuously. The frequency, amplitude, and area under the curve of contractions are analyzed to determine the dose-dependent inhibitory effect of L-368,899.

In Vivo Uterine Contraction Assay (Rat Model)

Objective: To assess the in vivo efficacy of L-368,899 in inhibiting oxytocin-induced uterine contractions in anesthetized rats.

Figure 2: Workflow for in vivo uterine contraction assay.

Methodology:

-

Animal Preparation: An adult female rat is anesthetized. A catheter is placed in a jugular vein for drug administration.

-

Surgical Procedure: A laparotomy is performed to expose the uterine horns. A water-filled balloon-tipped cannula is inserted into one uterine horn to monitor intrauterine pressure.

-

Baseline Measurement: Baseline uterine activity is recorded.

-

Drug Administration: L-368,899 is administered at various doses, typically as a single intravenous bolus.

-

Oxytocin Challenge: After a set time following the administration of L-368,899, a bolus of oxytocin is administered intravenously to induce uterine contractions. This challenge can be repeated at different time points to assess the duration of action of the antagonist.

-

Data Analysis: The frequency and amplitude of uterine contractions are continuously recorded. The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD50) is calculated to quantify its potency.[1]

Conclusion

This compound is a well-characterized, potent, and selective oxytocin receptor antagonist. Its ability to inhibit uterine contractions by competitively blocking the oxytocin receptor has been demonstrated in a variety of experimental models. While its clinical development for preterm labor was not pursued, it remains an invaluable tool for researchers investigating the physiological and pathological roles of the oxytocin system. The data and protocols presented in this guide provide a comprehensive technical resource for scientists and drug development professionals working in this field.

References

- 1. benchchem.com [benchchem.com]

- 2. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of L-368,899 Hydrochloride: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Initially developed as a potential agent for the management of preterm labor, it has since become an invaluable pharmacological tool for investigating the multifaceted roles of the oxytocin system in both central and peripheral pathways.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key preclinical data associated with this compound. Detailed experimental protocols for seminal assays are provided, along with a quantitative summary of its pharmacological profile and visualizations of its signaling pathway and experimental workflows.

Introduction: The Quest for an Orally Active Oxytocin Antagonist

Oxytocin, a neuropeptide hormone, is critically involved in a range of physiological processes, most notably uterine contractions during childbirth and lactation.[1] Its actions are mediated by the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily.[1] The therapeutic potential of antagonizing the OTR, particularly for the prevention of premature labor, spurred significant research efforts to develop potent and selective antagonists. L-368,899 emerged from a medicinal chemistry program aimed at improving upon earlier non-peptide antagonists.[1] The key advantages of L-368,899 are its high oral bioavailability and its ability to cross the blood-brain barrier, making it a versatile tool for both systemic and neurological research.[1][2] While its clinical development for preterm labor was not pursued extensively, L-368,899 remains a gold-standard research compound for elucidating the physiological and behavioral effects of oxytocin.[3]

Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor

The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor.[1] It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating the downstream signaling cascade.[1] The OTR is predominantly coupled to the Gq/11 family of G-proteins.[1] Upon oxytocin binding, this pathway is activated, leading to a cascade of intracellular events that mediate the physiological response. By blocking this initial binding event, L-368,899 effectively inhibits these downstream effects.[1]

Oxytocin Receptor Signaling and Inhibition by L-368,899.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized across various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Receptor Binding Affinity and Potency

| Receptor | Species/Tissue | Assay Type | Value | Reference(s) |

|---|---|---|---|---|

| Oxytocin Receptor | Rat Uterus | Radioligand Binding | IC₅₀ = 8.9 nM | [1][2] |

| Oxytocin Receptor | Human Uterus | Radioligand Binding | IC₅₀ = 26 nM | [1][2] |

| Oxytocin Receptor | Coyote | Radioligand Binding | Kᵢ = 12.38 nM | [3] |

| Oxytocin Receptor | Isolated Rat Uterus | Contraction Assay | pA₂ = 8.9 | [1] |

| Vasopressin V₁ₐ Receptor | - | Radioligand Binding | IC₅₀ = 370 nM | [4] |

| Vasopressin V₂ Receptor | - | Radioligand Binding | IC₅₀ = 570 nM |[4] |

Table 2: In Vivo Efficacy (Antagonism of Uterine Contractions)

| Species | Administration Route | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| Rat | Intravenous (i.v.) | AD₅₀ | 0.35 mg/kg | [1] |

| Rat | Intraduodenal (i.d.) | AD₅₀ | 7.0 mg/kg |[1] |

Table 3: Pharmacokinetic Parameters

| Species | Administration Route | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| Rat (Female) | Oral (5 mg/kg) | Bioavailability | 14% | [2][4] |

| Rat (Male) | Oral (5 mg/kg) | Bioavailability | 18% | [2][4] |

| Rat | Intravenous | t₁/₂ | ~2 hr | [2][4] |

| Rat | Intravenous | Plasma Clearance | 23-36 ml/min/kg | [2][4] |

| Rat | Intravenous | Vdss | 2.0-2.6 L/kg | [2][4] |

| Dog | Oral (5 mg/kg) | Bioavailability | 17% | [4] |

| Dog | Oral (33 mg/kg) | Bioavailability | 41% | [4] |

| Dog | Intravenous | t₁/₂ | ~2 hr | [2][4] |

| Dog | Intravenous | Plasma Clearance | 23-36 ml/min/kg | [2][4] |

| Dog | Intravenous | Vdss | 3.4-4.9 L/kg |[2][4] |

Experimental Protocols

Radioligand Binding Assay for Oxytocin Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (IC₅₀) of L-368,899 for the oxytocin receptor.

Materials and Reagents:

-

Cell membranes expressing the oxytocin receptor (e.g., from rat or human uterus).

-

Radioligand: [³H]-Oxytocin.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

This compound stock solution and serial dilutions.

-

Unlabeled Oxytocin (for non-specific binding).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add the following in order: assay buffer, test compound (L-368,899) or vehicle control, radioligand, and cell membranes.

-

Total and Non-Specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of unlabeled oxytocin.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of L-368,899 and determine the IC₅₀ value using non-linear regression.

Workflow for Radioligand Binding Assay.

In Vitro Uterine Contraction Assay

This assay assesses the functional antagonism of L-368,899 on oxytocin-induced contractions of isolated uterine tissue.

Materials and Reagents:

-

Uterine tissue strips from estrogen-primed rats.

-

Organ bath system with force-displacement transducers.

-

Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, bubbled with 95% O₂/5% CO₂ and maintained at 37°C.

-

Oxytocin stock solution.

-

This compound stock solution and serial dilutions.

Procedure:

-

Tissue Preparation: Dissect uterine horns from an estrogen-primed rat and cut into longitudinal strips (e.g., 2 mm x 10 mm).

-

Mounting: Mount the tissue strips in organ baths containing PSS under a resting tension (e.g., 1 g).

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with regular washes, until spontaneous contractions are stable.

-

Oxytocin Stimulation: Add a concentration of oxytocin that produces a submaximal contractile response (e.g., EC₇₀).

-

Antagonist Addition: Once the oxytocin-induced contractions are stable, add increasing concentrations of L-368,899 cumulatively to the bath.

-

Data Acquisition: Continuously record the isometric tension of the uterine strips.

-

Data Analysis: Measure the amplitude and frequency of contractions. Calculate the inhibitory effect of L-368,899 at each concentration and determine the pA₂ value from a Schild plot analysis.

In Vivo Uterine Contraction Assay

This assay evaluates the in vivo efficacy of L-368,899 in antagonizing oxytocin-induced uterine contractions in anesthetized rats.[1]

Materials and Reagents:

-

Anesthetized, estrogen-primed female rats.

-

Intrauterine pressure monitoring system (e.g., water-filled balloon-tipped cannula).

-

Oxytocin solution for intravenous injection.

-

This compound solution for desired administration route (e.g., intravenous or intraduodenal).

Procedure:

-

Animal Preparation: Anesthetize an estrogen-primed female rat. Insert a water-filled balloon-tipped cannula into a uterine horn to monitor intrauterine pressure.

-

Baseline Measurement: Record baseline uterine activity.

-

Drug Administration: Administer L-368,899 at various doses via the desired route (e.g., a single intravenous bolus).

-

Oxytocin Challenge: After a set time following L-368,899 administration, administer a bolus of oxytocin to induce uterine contractions. This challenge can be repeated at various time points to assess the duration of action.

-

Data Acquisition and Analysis: Continuously record uterine contractile activity (frequency and amplitude). The integrated area under the curve for a defined period is used to quantify the contractile response. The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD₅₀) is calculated.[1]

Experimental Workflow for In Vivo Uterine Contraction Assay.

Conclusion

This compound was a pioneering orally active, non-peptide oxytocin receptor antagonist that demonstrated high potency and selectivity in a range of preclinical models.[1] Although its initial therapeutic goal was the management of preterm labor, its well-characterized pharmacological profile and ability to penetrate the central nervous system have established it as a critical research tool.[1][2] The data and protocols presented in this guide underscore the key experiments that defined its development and provide a foundation for its continued use in elucidating the complex biology of the oxytocin system.

References

- 1. 1-((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl)butyramido)bicyclo [2.2.1]-heptan-1(S)-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperaz ine (L-368,899): an orally bioavailable, non-peptide oxytocin antagonist with potential utility for managing preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and structure-activity relationships of novel retinoid X receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]

An In-depth Technical Guide to L-368,899 Hydrochloride: A Selective Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR). Its ability to competitively block the binding of the endogenous ligand, oxytocin, thereby inhibiting downstream signaling cascades, has made it an invaluable tool in neuroscience and reproductive biology research. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Detailed experimental protocols for key assays, including radioligand binding and in vivo uterine contraction studies, are presented to facilitate its application in research settings. Furthermore, this document elucidates the oxytocin receptor signaling pathway and the mechanism by which this compound exerts its antagonistic effects.

Chemical Structure and Properties

This compound is a complex synthetic molecule with the systematic IUPAC name (2S)-2-amino-N-((1S,2S,4R)-7,7-dimethyl-1-(((4-(o-tolyl)piperazin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsulfonyl)butanamide hydrochloride. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 160312-62-9 | [1] |

| Molecular Formula | C₂₆H₄₃ClN₄O₅S₂ | [1] |

| Molecular Weight | 591.2 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMSO: 100 mM, Water: 100 mM | [1] |

| SMILES String | CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C[C@@]34CC--INVALID-LINK--C[C@@H]4NC(=O)--INVALID-LINK--N.Cl | [2] |

| InChI Key | GIUFQWFJHXXXEQ-SWJTYIIKSA-N | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). It binds with high affinity to the OTR, preventing oxytocin from binding and initiating the downstream signaling cascade. The primary signaling pathway for the oxytocin receptor involves its coupling to Gq/11 proteins.

Oxytocin Receptor Signaling Pathway

The binding of oxytocin to its receptor triggers a conformational change, leading to the activation of the Gq/11 protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). The elevated intracellular Ca²⁺ levels, along with DAG, activate protein kinase C (PKC). This cascade ultimately leads to various physiological responses, including smooth muscle contraction, such as uterine contractions during labor.[2][3]

This compound, by blocking the initial binding of oxytocin, prevents the activation of this entire signaling cascade.

Caption: Oxytocin signaling pathway and its inhibition by L-368,899.

Biological Activity and Selectivity

This compound is a highly potent and selective antagonist of the oxytocin receptor. Its binding affinity and functional antagonism have been characterized in various in vitro and in vivo models.

| Parameter | Species/Tissue | Value | Reference |

| IC₅₀ (OTR) | Rat Uterus | 8.9 nM | [1] |

| IC₅₀ (OTR) | Human Uterus | 26 nM | [1] |

| IC₅₀ (V₁ₐ Receptor) | - | 370 nM | [1] |

| IC₅₀ (V₂ Receptor) | - | 570 nM | [1] |

| pA₂ (in vitro) | Isolated Rat Uterus | 8.9 | [4] |

| AD₅₀ (in vivo) | In situ Rat Uterus (i.v.) | 0.35 mg/kg | [4] |

| AD₅₀ (in vivo) | In situ Rat Uterus (i.d.) | 7.0 mg/kg | [4] |

The data clearly demonstrates the high selectivity of L-368,899 for the oxytocin receptor over the closely related vasopressin V₁ₐ and V₂ receptors.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the oxytocin receptor (e.g., from CHO-K1 cells or uterine tissue)

-

Radioligand: [³H]-Oxytocin or a suitable analog (e.g., [¹²⁵I]-ornithine vasotocin analog, [¹²⁵I]-OVTA)

-

This compound

-

Unlabeled oxytocin (for determining non-specific binding)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 100-200 µg/mL.

-

Assay Setup: In a 96-well plate, add the following to a final volume of 250 µL:

-

50 µL of assay buffer (for total binding) or unlabeled oxytocin (1 µM final concentration, for non-specific binding) or varying concentrations of this compound.

-

50 µL of radioligand at a concentration near its K₋.

-

150 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Detection: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC₅₀ value is determined from this curve and converted to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Caption: Workflow for the competitive radioligand binding assay.

In Vivo Uterine Contraction Assay

This protocol assesses the ability of this compound to inhibit oxytocin-induced uterine contractions in an anesthetized rat model.

Materials:

-

Adult female Sprague-Dawley rats

-

Anesthetic (e.g., urethane)

-

Oxytocin

-

This compound

-

Saline solution

-

Intrauterine balloon catheter

-

Pressure transducer and recording system

Procedure:

-

Animal Preparation: Anesthetize a female rat and cannulate the jugular vein for intravenous administration of compounds. Insert a saline-filled balloon catheter into one of the uterine horns. Connect the catheter to a pressure transducer to record intrauterine pressure.

-

Baseline Measurement: Allow the animal to stabilize and record the baseline uterine activity.

-

Oxytocin Challenge: Administer a bolus of oxytocin (e.g., 10 mU, i.v.) to induce a consistent contractile response.

-

Antagonist Administration: Once a stable response to oxytocin is established, administer this compound (at various doses, e.g., 0.1, 0.3, 1.0 mg/kg, i.v.) or vehicle.

-

Post-Antagonist Oxytocin Challenge: At set time points after the administration of this compound (e.g., 5, 15, 30, 60 minutes), repeat the oxytocin challenge.

-

Data Acquisition and Analysis: Continuously record the uterine pressure throughout the experiment. Quantify the contractile response (e.g., area under the curve) for each oxytocin challenge. Calculate the percentage inhibition of the oxytocin-induced contraction at each dose of this compound. Determine the AD₅₀ value, which is the dose of the antagonist that causes a 50% reduction in the oxytocin response.

Caption: Workflow for the in vivo uterine contraction assay.

Synthesis

The synthesis of this compound is a multi-step process that was first reported by Williams et al. in the Journal of Medicinal Chemistry. The key final step involves the coupling of two advanced intermediates. While a detailed, step-by-step protocol from starting materials is extensive, a crucial step involves the formation of the amide bond. A patented process for this specific amide linkage in L-368,899 (referred to as "Compound A" in the patent) describes a two-phase reaction system. This involves reacting the carboxylic acid and amine components in a mixture of water and an immiscible organic solvent in the presence of a coupling reagent like ethyl-3-(3-dimethylamino)propyl carbodiimide hydrochloride (EDC) and an additive such as 1-hydroxybenzotriazole (HOBT) to suppress racemization. This method is noted for providing good yields and low racemization.

Conclusion

This compound is a well-characterized and highly selective oxytocin receptor antagonist that has proven to be a valuable research tool. Its potent and specific inhibition of the oxytocin signaling pathway allows for the detailed investigation of the physiological roles of oxytocin in various systems. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies. Further research with this compound will continue to enhance our understanding of the complex biology of the oxytocin system.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of L-368,899 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2][3] Initially developed for potential use in preventing preterm labor, it has become an invaluable tool in neuroscience and physiological research to investigate the roles of the oxytocin system.[3][4][5] Its ability to cross the blood-brain barrier allows for the study of both central and peripheral effects of oxytocin receptor blockade.[2][3][6] These application notes provide a comprehensive overview of in vivo administration protocols for this compound, compiled from various preclinical studies.

Mechanism of Action

L-368,899 acts as a competitive antagonist at the oxytocin receptor, which is a G-protein coupled receptor (GPCR) primarily linked to the Gq/11 family of G-proteins.[3] By binding to the OTR, L-368,899 prevents the endogenous ligand, oxytocin, from activating the receptor and initiating its downstream signaling cascade. This blockade inhibits physiological responses mediated by oxytocin, such as uterine contractions and various social behaviors.[1][6]

Quantitative Data Summary

The following tables summarize the binding affinity, selectivity, and pharmacokinetic parameters of L-368,899 from various in vivo and in vitro studies.

Table 1: Binding Affinity and Selectivity of L-368,899

| Species/Tissue | Parameter | Value | Reference |

| Rat Uterus | IC50 | 8.9 nM | [1][2] |

| Human Uterus | IC50 | 26 nM | [2] |

| Coyote Brain | Ki (OXTR) | 12.38 nM | [4] |

| Coyote Brain | Ki (AVPR1a) | 511.6 nM | [4] |

| Human Uterine Receptors | Ki | 4.6 nM | [5] |

Table 2: In Vivo Pharmacokinetic and Efficacy Parameters of L-368,899

| Animal Model | Route of Administration | Dose | Key Finding | Reference |

| Adult female Sprague-Dawley rats | Intravenous (i.v.) | 0.1, 0.3, 1 mg/kg | Dose-related antagonism of OT-stimulated uterine contractions (AD50 = 0.35 mg/kg) | [2] |

| Adult female Sprague-Dawley rats | Intraduodenal (i.d.) | 3, 10, 30 mg/kg | Inhibition of OT-stimulated uterine contractions (AD50 = 7 mg/kg) with a >4 h duration | [2] |

| Adult female Sprague-Dawley rats | Oral (p.o.) | 10 mg/kg | Bioavailability (AUC 0-6 h) of 35% | [2] |

| Mature Dorset cross ewes | Intravenous (i.v.) infusion | 0.54, 1.8, 5.4 mg/kg | Significant decrease in frequency and amplitude of PGFM episodes | [2] |

| Rats (female and male) | Intravenous (i.v.) | 1, 2.5, 10 mg/kg | Half-life of ~2 h | [7][8] |

| Rats (female and male) | Oral (p.o.) | 5 mg/kg | Bioavailability of 14% (female) and 18% (male) | [7][8] |

| Dogs (female) | Oral (p.o.) | 5, 33 mg/kg | Bioavailability of 17% and 41%, respectively | [7][8] |

| Coyotes | Intramuscular (i.m.) | 3 mg/kg | Peak concentration in CSF at 15-30 min | [4] |

| Mice | Intraperitoneal (i.p.) | 3, 10 mg/kg | Used to study effects on social behavior | [9] |

Experimental Protocols

Protocol 1: In Vivo Uterine Contraction Assay in Anesthetized Rats

This protocol is designed to assess the in vivo efficacy of L-368,899 in antagonizing oxytocin-induced uterine contractions.[3]

Materials:

-

Adult female Sprague-Dawley rats (250-350 g)[2]

-

Anesthetic (e.g., urethane)

-

This compound solution

-

Oxytocin solution

-

Saline (0.9%)

-

Intrauterine balloon-tipped cannula

-

Pressure transducer and polygraph

-

Cannulas for intravenous/intraduodenal administration

Procedure:

-

Anesthetize the rat.

-

Insert a cannula into the jugular vein for intravenous administration or the duodenum for intraduodenal administration.

-

Surgically expose a uterine horn and insert a water-filled balloon-tipped cannula to monitor intrauterine pressure.

-

Connect the cannula to a pressure transducer to record uterine activity on a polygraph.

-

Record baseline uterine activity.

-

Administer this compound at the desired dose(s) via the chosen route.

-

After a predetermined time, administer an intravenous bolus of oxytocin to induce uterine contractions.

-

Continuously record the frequency and amplitude of uterine contractions.

-

The oxytocin challenge can be repeated at various time points to determine the duration of action of L-368,899.

-

Data Analysis: Quantify the contractile response by measuring the integrated area under the curve for a defined period. Calculate the AD50, which is the dose of L-368,899 required to reduce the oxytocin-induced response by 50%.[2][3]

Protocol 2: General In Vivo Administration for Behavioral Studies

This protocol provides a general guideline for administering L-368,899 for behavioral research in various animal models. The choice of route and dose will depend on the specific research question and animal model.

Materials:

-